(2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)propanedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)propanedial is a complex organic compound with a unique structure that includes both hydroxy and dioxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)propanedial typically involves multi-step organic reactions. One common method involves the reaction of indane-1,2,3-trione with malononitrile . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)propanedial undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce hydroxy compounds .
Scientific Research Applications
Chemistry
In chemistry, (2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)propanedial is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has been studied for its potential therapeutic properties. It has shown promise in the development of new drugs for treating various diseases due to its ability to interact with biological targets .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for creating high-performance products .
Mechanism of Action
The mechanism of action of (2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)propanedial involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can affect various biological pathways, making the compound useful in drug development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)propanedinitrile
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid
Uniqueness
What sets (2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)propanedial apart from similar compounds is its unique combination of hydroxy and dioxo functional groups. This combination allows for a broader range of chemical reactions and applications, making it a versatile and valuable compound in scientific research .
Properties
CAS No. |
93355-62-5 |
---|---|
Molecular Formula |
C12H8O5 |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
2-(2-hydroxy-1,3-dioxoinden-2-yl)propanedial |
InChI |
InChI=1S/C12H8O5/c13-5-7(6-14)12(17)10(15)8-3-1-2-4-9(8)11(12)16/h1-7,17H |
InChI Key |
JYWCGCOUQDBUOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(C(C=O)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.